molecular formula C30H33N3O3 B11496326 2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide

2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide

Cat. No.: B11496326
M. Wt: 483.6 g/mol
InChI Key: AHEWGZPOHSMAIU-UHFFFAOYSA-N
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Description

2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an indole ring, an acetamido group, and a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide typically involves multiple steps. One common method involves the acylation of L-tryptophan with acetic anhydride to form 2-acetamido-3-(1H-indol-3-yl)propanamide. This intermediate is then reacted with 2-[4-(2-phenylpropan-2-yl)phenoxy]ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group may enhance the compound’s binding affinity and specificity. The phenylpropan-2-yl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-(1H-indol-3-yl)propanamide: A simpler derivative of L-tryptophan with similar structural features.

    2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Another derivative with a carboxylic acid group instead of the acetamido group.

Uniqueness

2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C30H33N3O3

Molecular Weight

483.6 g/mol

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]propanamide

InChI

InChI=1S/C30H33N3O3/c1-21(34)33-28(19-22-20-32-27-12-8-7-11-26(22)27)29(35)31-17-18-36-25-15-13-24(14-16-25)30(2,3)23-9-5-4-6-10-23/h4-16,20,28,32H,17-19H2,1-3H3,(H,31,35)(H,33,34)

InChI Key

AHEWGZPOHSMAIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4

Origin of Product

United States

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